Cas no 49620-09-9 (Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI))
![Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) structure](https://it.kuujia.com/scimg/cas/49620-09-9x500.png)
49620-09-9 structure
Nome del prodotto:Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI)
Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI)
- Benzoic acid, 2-((2-((2-(dimethylamino)benzoyl)amino)-3-hydroxybenzoyl )amino)-, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymeth yl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a
- Milliamine C
- 49620-09-9
- Benzoic acid, 2-((2-((2-(dimethylamino)benzoyl)amino)-3-hydroxybenzoyl)amino)-, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-
-
- Inchi: InChI=1S/C43H47N3O9/c1-22-20-42-23(2)18-29-33(41(29,3)4)28(36(42)50)19-24(21-47)35(49)43(42,54)37(22)55-40(53)25-12-7-9-15-30(25)44-39(52)27-14-11-17-32(48)34(27)45-38(51)26-13-8-10-16-31(26)46(5)6/h7-17,19-20,23,28-29,33,35,37,47-49,54H,18,21H2,1-6H3,(H,44,52)(H,45,51)/t23-,28+,29-,33+,35-,37+,42+,43+/m1/s1
- Chiave InChI: NWUXCAUIAMSMJQ-IYVCBSORSA-N
- Sorrisi: CN(C1=CC=CC=C1C(NC1C(O)=CC=CC=1C(NC1=CC=CC=C1C(O[C@H]1C(C)=C[C@@]23[C@H](C)C[C@@H]4[C@@H](C4(C)C)[C@H](C=C([C@@H](O)[C@]12O)CO)C3=O)=O)=O)=O)C
Proprietà calcolate
- Massa esatta: 749.331
- Massa monoisotopica: 749.331
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 55
- Conta legami ruotabili: 9
- Complessità: 1610
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5
- Superficie polare topologica: 186Ų
Proprietà sperimentali
- Densità: 1.41
- Punto di ebollizione: 812.6°Cat760mmHg
- Punto di infiammabilità: 445.2°C
- Indice di rifrazione: 1.689
Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) Letteratura correlata
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
49620-09-9 (Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI)) Prodotti correlati
- 879919-66-1(N-(6-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide)
- 2680749-43-1(O-(3-fluoroazetidin-3-yl)methylhydroxylamine)
- 1261794-11-9(2-Chloromethyl-3-fluoro-2'-(trifluoromethoxy)biphenyl)
- 2225142-24-3(1H,2H,3H,4H-benzohisoquinoline hydrochloride)
- 1164542-94-2(2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide)
- 848659-86-9(2-[[(2,4-Dichlorophenyl)methyl]amino]-2-oxoethyl 3,4,5,6-tetrachloro-2-pyridinecarboxylate)
- 62108-16-1(4-Methylindoline)
- 2171981-20-5(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpiperidin-3-yl}acetic acid)
- 2185840-28-0(1H-1,2,4-Triazole-3-acetic acid, 5-(4-fluorophenyl)-, hydrazide)
- 1512117-84-8(3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
